molecular formula C23H21N3O2 B2876671 (1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034316-66-8

(1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2876671
CAS RN: 2034316-66-8
M. Wt: 371.44
InChI Key: KVWZEXGWMZHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It is not intended for human or veterinary use and is for research use only. The molecular formula of this compound is C23H21N3O2 and it has a molecular weight of 371.44.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Therefore, this compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory activity . This suggests that this compound could be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown promising results in the treatment of various types of cancer . Therefore, this compound could potentially be used in the development of new anticancer drugs.

Anti-HIV Activity

Certain indole derivatives have been found to possess anti-HIV activity . This suggests that this compound could potentially be used in the development of new drugs for the treatment of HIV.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This suggests that this compound could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . Therefore, this compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Certain indole derivatives have been found to possess antitubercular activity . This suggests that this compound could potentially be used in the development of new drugs for the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been found to exhibit antidiabetic activity . Therefore, this compound could potentially be used in the development of new antidiabetic drugs.

Mechanism of Action

Target of Action

The compound, also known as (1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

1H-indol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(18-6-7-20-17(15-18)8-12-24-20)26-13-9-19(10-14-26)28-21-5-1-3-16-4-2-11-25-22(16)21/h1-8,11-12,15,19,24H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZEXGWMZHBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

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